molecular formula C18H15N5O3 B2598319 (E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 306758-96-3

(E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2598319
CAS No.: 306758-96-3
M. Wt: 349.35
InChI Key: LTWCYGLURJMHGZ-YBFXNURJSA-N
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Description

(E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C18H15N5O3 and a molecular weight of 349.35 g/mol . This compound belongs to the class of pyrazole-carbohydrazide derivatives, which are characterized by a hydrazone linkage (-NHN=CH-) and are of significant interest in medicinal and materials chemistry research . While specific biological activity data for this exact compound is not fully established in the public literature, structurally similar hydrazone-based compounds are frequently investigated in scientific studies for their diverse biological potentials, which can include antimicrobial, anticancer, and antiviral properties . The presence of the nitro group and the conjugated system within the molecule makes it a candidate for research into structure-activity relationships and molecular recognition. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines for chemical management.

Properties

CAS No.

306758-96-3

Molecular Formula

C18H15N5O3

Molecular Weight

349.35

IUPAC Name

4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15N5O3/c1-12-16(14-7-3-2-4-8-14)20-21-17(12)18(24)22-19-11-13-6-5-9-15(10-13)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

LTWCYGLURJMHGZ-YBFXNURJSA-N

SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide and 3-nitrobenzaldehyde.

    Catalyst: Acetic acid.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Reflux for several hours.

The product is then purified by recrystallization from an appropriate solvent, such as ethanol.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of microwave-assisted synthesis can also be explored to reduce reaction times and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding nitro or amino derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 3-nitrobenzaldehyde. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of pyrazole derivatives, including (E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activity against a range of pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
1Staphylococcus aureus6.25
2Escherichia coli12.50
3Pseudomonas aeruginosa25.00

In a comparative study, (E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide demonstrated effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been investigated. For instance, compounds with similar structural motifs have shown promise in reducing inflammation markers in various in vitro models.

Table 2: Anti-inflammatory Activity Assessment

CompoundInhibition (%)Model Used
A70RAW264.7 macrophages
B65LPS-induced model

Studies indicate that (E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide may inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of (E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide:

  • Antibacterial Efficacy : A study evaluated the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth compared to control groups, supporting its use as a lead compound for antibiotic development .
  • Anti-inflammatory Mechanisms : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to untreated controls. The findings suggest that the compound may modulate inflammatory pathways effectively .

Mechanism of Action

The mechanism of action of (E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzylidene group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole moiety can also bind to specific proteins, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole-carbohydrazides are highly dependent on substituents on both the pyrazole ring and the benzylidene moiety. Key analogs include:

Compound Name Benzylidene Substituent Pyrazole Substituents Molecular Formula Key Properties/Effects
(E)-N'-(3-nitrobenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (Target) 3-nitro 4-methyl, 3-phenyl C₁₈H₁₅N₅O₃ Strong electron-withdrawing nitro group; reduced solubility; enhanced electrophilicity
(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-methoxy 5-methyl C₁₈H₁₈N₄O₂ Electron-donating methoxy group; increased solubility; H-bonding propensity
(E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-dichloro 5-phenyl C₁₇H₁₂Cl₂N₄O Halogen substituents enhance lipophilicity; potential antimicrobial activity
(E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) 4-dimethylamino 5-methyl C₁₉H₂₁N₅O Electron-rich dimethylamino group; improved charge transfer properties

Key Observations :

  • Electronic Effects: The 3-nitro group in the target compound reduces electron density on the pyrazole ring compared to methoxy or dimethylamino substituents, affecting redox behavior and spectroscopic signatures .
  • Solubility: Methoxy and dimethylamino groups enhance solubility in polar solvents, whereas nitro and halogen substituents reduce it .
  • Biological Activity : Halogenated analogs (e.g., E-DPPC) show enhanced antimicrobial activity due to increased membrane permeability , while nitro-substituted derivatives may exhibit stronger interactions with nitroreductase enzymes .

Spectroscopic and Computational Comparisons

Vibrational Spectroscopy:
  • The nitro group in the target compound generates distinct IR peaks near 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch), absent in methoxy or dimethylamino analogs .
  • C=N stretching vibrations in Schiff bases appear at ~1600–1650 cm⁻¹ across all analogs, with slight shifts due to substituent electronic effects .
NMR Analysis:
  • The ¹H NMR signal for the hydrazide NH proton (δ ~10–12 ppm) is consistent in all analogs.
  • Aromatic protons in nitro-substituted derivatives are deshielded (δ ~8.5–9.0 ppm) compared to methoxy analogs (δ ~6.5–7.5 ppm) due to electron withdrawal .
DFT Studies:
  • HOMO-LUMO gaps are narrower in nitro-substituted compounds (3.5–4.0 eV) compared to methoxy (4.2–4.5 eV) or dimethylamino (4.5–5.0 eV) derivatives, indicating higher reactivity .

Crystallographic and Molecular Packing Analysis

  • The E configuration is conserved across all analogs, confirmed by X-ray diffraction .
  • Nitro-substituted derivatives exhibit shorter C=N bond lengths (~1.27 Å) compared to methoxy analogs (~1.29 Å), reflecting increased double-bond character due to electron withdrawal .
  • Intermolecular interactions: Methoxy and dimethylamino analogs form stronger hydrogen bonds (N–H···O, O–H···N), while nitro derivatives rely on van der Waals forces and π-π stacking .

Biological Activity

(E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by data from various studies.

Synthesis and Structural Characterization

The compound is synthesized through a condensation reaction involving 4-methyl-3-nitrobenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction typically proceeds under reflux conditions in an appropriate solvent, leading to the formation of the desired product, which can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography.

Table 1: Summary of Synthesis Conditions

ReactantsSolventTemperatureYield (%)
4-Methyl-3-nitrobenzaldehyde + 3-Phenyl-1H-pyrazole-5-carbohydrazideEthanolReflux75%

Antimicrobial Activity

Research indicates that (E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Antibacterial Activity :
    • The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin.
    • In a study, the MIC for S. aureus was found to be 15.62 µg/mL, while for E. coli, it was reported at 31.25 µg/mL .
  • Antifungal Activity :
    • The compound demonstrated antifungal activity against Candida albicans and other fungal strains. The results indicated a MIC of 10 mM against C. albicans, suggesting its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cell Line Studies : In vitro studies conducted on various cancer cell lines (e.g., human pancreatic cancer Patu8988) revealed that the compound induces apoptosis in cancer cells at concentrations ranging from 10 to 50 µM .
  • Mechanism of Action : The compound appears to inhibit cell proliferation through the modulation of cell cycle regulators and induction of oxidative stress within cancer cells.

Case Studies

Several case studies have highlighted the biological efficacy of similar pyrazole derivatives:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were evaluated for their antimicrobial activity, with compounds showing enhanced activity against drug-resistant strains . The structure-activity relationship (SAR) indicated that modifications at the benzylidene position significantly influenced biological outcomes.
  • Anticancer Evaluation : Another study assessed the cytotoxic effects of pyrazole derivatives on various cancer cell lines, demonstrating that specific substitutions led to improved potency against resistant cancer types .

Q & A

Q. What are the standard synthetic routes and characterization techniques for (E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide?

The compound is typically synthesized via condensation of a pyrazole-5-carbohydrazide precursor with a nitro-substituted benzaldehyde under reflux in ethanol. Characterization involves FT-IR (to confirm hydrazone C=N stretching at ~1600 cm⁻¹), ¹H/¹³C NMR (to verify aromatic protons and hydrazone proton signals), ESI-MS (for molecular ion confirmation), and single-crystal X-ray diffraction (to establish E-configuration and molecular geometry) .

Q. How is X-ray crystallography employed to resolve structural ambiguities in such hydrazone derivatives?

Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and the E-configuration of the hydrazone moiety. For example, SCXRD analysis of analogous compounds (e.g., (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide) revealed a dihedral angle of ~7° between the pyrazole and benzene rings, confirming planarity. Software like SHELX and WinGX are used for refinement, leveraging high-resolution data to resolve disorder or thermal motion artifacts .

Q. What spectroscopic methods are used to validate the electronic structure of this compound?

Vibrational spectroscopy (FT-IR) identifies key functional groups (e.g., C=O at ~1650 cm⁻¹, NO₂ asymmetric stretching at ~1520 cm⁻¹). NMR spectroscopy distinguishes aromatic protons (δ 7.2–8.5 ppm) and hydrazone NH (δ ~10 ppm). UV-Vis spectroscopy can assess π→π* transitions in the nitrobenzylidene moiety, with λmax ~300–350 nm .

Advanced Research Questions

Q. How do DFT calculations reconcile experimental and theoretical data for electronic properties?

Hybrid functionals (e.g., B3LYP/6-311G**) are used to compute optimized geometries, HOMO-LUMO energies, and electrostatic potential surfaces. For example, DFT studies on (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide showed a HOMO-LUMO gap of ~3.5 eV, correlating with experimental UV-Vis data. Solvent effects are modeled via IEFPCM to mimic aqueous environments, improving agreement with NMR chemical shifts .

Q. What strategies address discrepancies between experimental and computational vibrational spectra?

Scaling factors (e.g., 0.961 for B3LYP/6-311G**) are applied to DFT-calculated frequencies to correct systematic overestimation. For nitrobenzylidene derivatives, deviations in C=N stretching modes (DFT: ~1630 cm⁻¹ vs. experimental: ~1600 cm⁻¹) are minimized by including anharmonic corrections or dispersion forces .

Q. How does molecular docking guide the design of bioactivity studies for this compound?

Docking simulations (AutoDock/Vina) predict binding modes to target proteins (e.g., ERAP1). For (E)-N’-((1H-indol-3-yl)methylene)-3-phenyl-1H-pyrazole-5-carbohydrazide, the hydrazide moiety forms hydrogen bonds with Tyr438, while the nitro group enhances π-π stacking with hydrophobic pockets. MD simulations (50 ns) assess stability, with RMSD <2 Å indicating robust binding .

Q. What role does Hirshfeld surface analysis play in understanding crystal packing?

Hirshfeld surfaces quantify intermolecular interactions (e.g., H-bonding, van der Waals). For (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, ~12% of interactions are H-bonds (O···H, N···H), while C-H···π contacts (~8%) stabilize layered packing. CrystalExplorer visualizes energy frameworks, showing dispersion-dominated lattice stabilization .

Q. How are NBO and AIM analyses applied to assess intramolecular charge transfer?

Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., LP(N)→σ*(C-N)), stabilizing the hydrazone moiety. Atoms-in-Molecules (AIM) topology reveals bond critical points (ρ ~0.25 e·Å⁻³) for C=N and N-H bonds, confirming covalent character. Laplacian (∇²ρ) values >0 indicate closed-shell interactions .

Q. What methodologies evaluate the compound’s stability under varying conditions?

Thermogravimetric analysis (TGA) assesses thermal stability (decomposition >200°C). Hydrolytic stability is tested in PBS (pH 7.4, 37°C) via HPLC monitoring. Absolute hardness (η = (I−A)/2) calculated from DFT-derived ionization potential (I) and electron affinity (A) predicts redox resilience (η >2 eV for moderate stability) .

Q. How can ADMET properties be predicted computationally for this hydrazone derivative?

SwissADME predicts moderate bioavailability (TPSA ~90 Ų, LogP ~3.5). ProTox-II flags hepatotoxicity (probability >0.6) due to nitro group metabolism. P-glycoprotein binding (P-gp substrate probability >0.7) suggests efflux limitations, requiring structural optimization (e.g., replacing NO₂ with CF₃) .

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